molecular formula C12H15NO2 B033463 N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide CAS No. 121454-61-3

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide

Cat. No. B033463
CAS RN: 121454-61-3
M. Wt: 205.25 g/mol
InChI Key: KYSJXDTUXLCEMC-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is a chemical compound with potential biological activities. Its relevance spans various scientific fields, but this discussion will strictly adhere to its chemical synthesis, structural analysis, reactions, and properties without delving into its applications in drug development or associated pharmacological aspects.

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical processes. For instance, synthesis of related compounds such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation demonstrates the complexity and creativity in synthesizing naphthalene-based acetamides (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide, often features planar naphthalene rings with substituents that influence their physical and chemical properties. For example, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide showcases a structure where the naphthalene ring is planar, and the methoxy substituent is staggered, indicative of the intricate molecular arrangements possible within similar compounds (B. Tinant et al., 1994).

Chemical Reactions and Properties

Naphthalene-based acetamides participate in various chemical reactions, showcasing a range of chemical properties. For instance, the reaction of naphthalene-2,3-diol and 4-aminoantipyrine in the presence of acetic acid results in acetylation and co-crystallization, revealing insights into their reactive nature (Abdullah M. Asiri et al., 2010).

Physical Properties Analysis

The physical properties of acetamide derivatives are significantly influenced by their molecular structure. For instance, compounds like N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide have been analyzed for their crystallographic properties, revealing how substituent groups and molecular conformation affect melting points, solubility, and other physical characteristics (B. Tinant et al., 1994).

Chemical Properties Analysis

The chemical properties of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide and similar compounds are characterized by their reactivity, stability, and interaction with other chemical entities. Synthesis and reaction studies provide a basis for understanding these properties, such as the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, which highlight the reactivity of the naphthalene moiety and its derivatives (Yang Jing, 2010).

Scientific Research Applications

Biological Effects of Acetamide Derivatives

A comprehensive review on the biological effects of acetamide and its derivatives highlighted the importance of these chemicals in commercial applications and the significant increase in our understanding of their biological consequences over the years. The review covers individual biological responses to these chemicals and emphasizes the need for updating information based on new research findings (Kennedy, 2001).

Naphthalimide Derivatives in Medicinal Applications

Naphthalimide compounds, known for their nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, demonstrating significant anticancer properties and entering clinical trials. Naphthalimide derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their broad potential in detecting ions and biomolecules (Gong et al., 2016).

Metabolic Profiling and Toxicological Aspects

Research on the metabolic profile of flunitrazepam and its implications in clinical and forensic toxicology provides insights into the metabolism of similar compounds. It discusses major metabolic pathways and the influence of genotypic variations on drug metabolism and toxicological outcomes (Dinis-Oliveira, 2017).

Pharmacological Activities of Phenoxy Acetamide Derivatives

A literature survey on the chemical diversity of phenoxy acetamide and its derivatives, such as chalcone, indole, and quinoline, underscores the importance of these compounds in medicinal chemistry. The review aims to provide comprehensive information on pharmacologically interesting compounds, suggesting an opportunity for chemists to design new derivatives with enhanced safety and efficacy (Al-Ostoot et al., 2021).

Mechanism of Action

Target of Action

The primary targets of N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide . Future studies should focus on identifying these pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unknown . Understanding these properties is crucial for determining the compound’s bioavailability and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how such factors affect n-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unavailable .

properties

IUPAC Name

N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(14)13-11-4-2-9-3-5-12(15)7-10(9)6-11/h3,5,7,11,15H,2,4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSJXDTUXLCEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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